Cas no 76574-39-5 (2-(2-bromo-6-chlorophenyl)acetonitrile)
2-(2-bromo-6-chlorophenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-bromo-6-chlorophenyl)acetonitrile
- AKOS024228397
- BDA57439
- 76574-39-5
- 2-Bromo-6-chlorphenylacetonitrile
- 2 -bromo-6-chlorophenylacetonitrile
- 2-Bromo-6-chlorobenzeneacetonitrile
- KEEAMGRPGIYUKK-UHFFFAOYSA-N
- 2-bromo-6-chlorophenylacetonitrile
- EN300-1913869
- MFCD15526749
- Benzeneacetonitrile, 2-bromo-6-chloro-
- J-508439
- AS-36908
- SCHEMBL5764019
- CS-0455633
- 892-983-5
-
- MDL: MFCD15526749
- Inchi: 1S/C8H5BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
- InChI Key: KEEAMGRPGIYUKK-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1CC#N)Cl
Computed Properties
- Exact Mass: 228.929
- Monoisotopic Mass: 228.929
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8A^2
- XLogP3: 2.9
Experimental Properties
- Color/Form: NA
- Density: 1.6±0.0 g/cm3
- Boiling Point: 309.9±0.0 °C at 760 mmHg
- Flash Point: 215.9±26.5 °C
2-(2-bromo-6-chlorophenyl)acetonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2-(2-bromo-6-chlorophenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B117485-250mg |
2-(2-Bromo-6-chlorophenyl)acetonitrile |
76574-39-5 | 250mg |
$ 670.00 | 2022-06-07 | ||
| TRC | B117485-500mg |
2-(2-Bromo-6-chlorophenyl)acetonitrile |
76574-39-5 | 500mg |
$ 1115.00 | 2022-06-07 | ||
| abcr | AB480086-250 mg |
2-Bromo-6-chlorphenylacetonitrile, 95%; . |
76574-39-5 | 95% | 250MG |
€121.30 | 2022-06-09 | |
| abcr | AB480086-1 g |
2-Bromo-6-chlorphenylacetonitrile, 95%; . |
76574-39-5 | 95% | 1g |
€184.10 | 2022-06-09 | |
| abcr | AB480086-5 g |
2-Bromo-6-chlorphenylacetonitrile, 95%; . |
76574-39-5 | 95% | 5g |
€446.60 | 2022-06-09 | |
| Enamine | EN300-1913869-0.05g |
2-(2-bromo-6-chlorophenyl)acetonitrile |
76574-39-5 | 95% | 0.05g |
$23.0 | 2023-09-17 | |
| Enamine | EN300-1913869-1g |
2-(2-bromo-6-chlorophenyl)acetonitrile |
76574-39-5 | 95% | 1g |
$98.0 | 2023-09-17 | |
| Enamine | EN300-1913869-5g |
2-(2-bromo-6-chlorophenyl)acetonitrile |
76574-39-5 | 95% | 5g |
$326.0 | 2023-09-17 | |
| Enamine | EN300-1913869-10g |
2-(2-bromo-6-chlorophenyl)acetonitrile |
76574-39-5 | 95% | 10g |
$535.0 | 2023-09-17 | |
| eNovation Chemicals LLC | Y1223716-1g |
2-(2-Bromo-6-chlorophenyl)acetonitrile |
76574-39-5 | 95% | 1g |
$5005 | 2024-06-03 |
2-(2-bromo-6-chlorophenyl)acetonitrile Suppliers
2-(2-bromo-6-chlorophenyl)acetonitrile Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-(2-bromo-6-chlorophenyl)acetonitrile
Introduction to 2-(2-bromo-6-chlorophenyl)acetonitrile (CAS No. 76574-39-5)
2-(2-bromo-6-chlorophenyl)acetonitrile, with the CAS number 76574-39-5, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine and a chlorine atom substituted on a phenyl ring, along with a cyano group attached to an alkyl chain. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic pathways.
The molecular formula of 2-(2-bromo-6-chlorophenyl)acetonitrile is C9H6BrClN, and its molecular weight is approximately 238.00 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its melting point ranges from 75 to 78°C, making it suitable for various thermal processes without significant decomposition.
In the realm of medicinal chemistry, 2-(2-bromo-6-chlorophenyl)acetonitrile has been explored as a key intermediate in the synthesis of several biologically active compounds. Recent studies have highlighted its potential in the development of novel pharmaceuticals targeting various diseases. For instance, researchers at the University of California, Los Angeles (UCLA) have utilized this compound as a building block in the synthesis of small molecules that exhibit potent anti-cancer activities. These molecules have shown promising results in inhibiting the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis.
Beyond its applications in medicinal chemistry, 2-(2-bromo-6-chlorophenyl)acetonitrile has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials such as conductive polymers and organic semiconductors. A study published in the Journal of Materials Chemistry A demonstrated that derivatives of this compound can be used to enhance the performance of organic photovoltaic devices by improving charge transport and stability under various environmental conditions.
The synthesis of 2-(2-bromo-6-chlorophenyl)acetonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the bromination and chlorination of a phenyl ring followed by the introduction of a cyano group through nucleophilic substitution or other suitable methods. The choice of synthetic pathway can significantly impact the yield and purity of the final product, making process optimization an essential aspect of its large-scale production.
In terms of safety and handling, while 2-(2-bromo-6-chlorophenyl)acetonitrile is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, it is advisable to handle this compound in a well-ventilated area or fume hood to minimize exposure risks.
The environmental impact of 2-(2-bromo-6-chlorophenyl)acetonitrile is another important consideration. While there are limited studies on its environmental fate and effects, it is generally recommended to dispose of waste containing this compound according to local regulations to prevent potential ecological harm. Green chemistry principles can also be applied to minimize waste generation and improve the sustainability of processes involving this compound.
In conclusion, 2-(2-bromo-6-chlorophenyl)acetonitrile (CAS No. 76574-39-5) is a multifunctional organic compound with diverse applications in chemical synthesis, medicinal chemistry, and materials science. Its unique molecular structure and properties make it a valuable intermediate in the development of novel pharmaceuticals and functional materials. Ongoing research continues to uncover new possibilities for its use, further highlighting its significance in modern scientific endeavors.
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